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Compound of Interest

Compound Name: 3-Cyclohexyl-1-propyne

Cat. No.: B099756 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for the compound 3-
Cyclohexyl-1-propyne (CAS No. 17715-00-3). It is intended for researchers, scientists, and

professionals in drug development who require detailed information on the structural

characterization of this molecule. This document outlines the expected data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

provides detailed experimental protocols for these techniques, and visualizes the analytical

workflow.

Molecular Structure:

Compound Name: 3-Cyclohexyl-1-propyne

Synonyms: (Prop-2-yn-1-yl)cyclohexane

CAS Number: 17715-00-3

Molecular Formula: C₉H₁₄

Molecular Weight: 122.21 g/mol

While extensive searches of public spectroscopic databases were conducted, the specific

experimental spectra for 3-Cyclohexyl-1-propyne are not readily available in a quantitative

format. The following tables are structured to present the data clearly once it becomes

accessible.
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Data Presentation
Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available

Cyclohexyl -CH₂

(axial/eq.)

Data not

available

Cyclohexyl -CH

(methine)

Data not

available
Propargyl -CH₂-

Data not

available
Acetylenic -CH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

Data not available C≡CH

Data not available C≡CH

Data not available Propargyl -CH₂-

Data not available Cyclohexyl C1

Data not available Cyclohexyl C2/C6

Data not available Cyclohexyl C3/C5

Data not available Cyclohexyl C4

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong ≡C-H stretch

~2925 and ~2850 Strong C-H stretch (cyclohexyl)

~2120 Weak C≡C stretch (terminal alkyne)

~1450 Medium CH₂ bend (cyclohexyl)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z Ratio Relative Intensity (%) Proposed Fragment Ion

122 Data not available [M]⁺ (Molecular Ion)

Data not available [M - H]⁺

Data not available [M - C₃H₃]⁺ (Loss of propargyl)

Data not available [C₆H₁₁]⁺ (Cyclohexyl cation)

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3-Cyclohexyl-1-propyne (typically 5-25 mg for ¹H NMR

and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] An internal standard,

such as tetramethylsilane (TMS), may be added for chemical shift referencing. The solution

must be homogeneous and free of any particulate matter; filtration through a small cotton or

glass wool plug in a Pasteur pipette is recommended if solids are present.[2]

¹H NMR Spectroscopy Protocol:

The prepared NMR tube is placed in the spectrometer's probe.
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The instrument's magnetic field is locked onto the deuterium signal of the solvent to

ensure field stability.

The magnetic field is "shimmed" to optimize its homogeneity across the sample, which

maximizes spectral resolution.[3]

A standard one-pulse proton experiment is performed. Key acquisition parameters include

a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed

by phase and baseline correction.

The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak

(e.g., CHCl₃ at 7.26 ppm).[4]

¹³C NMR Spectroscopy Protocol:

Sample preparation and initial instrument setup (locking and shimming) are identical to the

¹H NMR protocol.[3]

A proton-decoupled ¹³C experiment is performed to yield a spectrum with single lines for

each unique carbon atom.

A wider spectral width (e.g., 0-220 ppm) is used.[3]

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a significantly

larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10

seconds) are typically required to obtain a good signal-to-noise ratio.

Data processing involves Fourier transformation, phasing, baseline correction, and

referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): As 3-Cyclohexyl-1-propyne is a liquid, the simplest

method is to analyze it as a "neat" thin film.[5]
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Ensure the surfaces of two infrared-transparent salt plates (e.g., NaCl or KBr) are clean

and dry.

Place one to two drops of the liquid sample onto the center of one plate.

Carefully place the second plate on top, spreading the liquid into a thin, uniform film

between the plates.

FT-IR Spectroscopy Protocol:

A background spectrum of the empty spectrometer is recorded to account for atmospheric

CO₂ and H₂O, as well as instrument optics.

The prepared salt plate assembly is mounted in the sample holder of the FT-IR

spectrometer.

The sample spectrum is acquired. Typically, 16 to 64 scans are co-added to improve the

signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The data is collected over the

mid-infrared range (e.g., 4000-400 cm⁻¹).[6]

The final absorbance or transmittance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

A dilute solution of 3-Cyclohexyl-1-propyne is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.[7]

The solution is transferred to a 2 mL glass autosampler vial. The sample must be free of

non-volatile materials and particulates.[8]

GC-MS Protocol (Electron Ionization - EI):

A small volume of the prepared sample (typically 1 µL) is injected into the heated inlet of

the gas chromatograph, where it is vaporized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://www.benchchem.com/product/b099756?utm_src=pdf-body
https://www.agilent.com/cs/library/applications/5990-8538EN_AppNote_630_DialPath_Liq_Chem.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up

(e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling

point and column interaction.

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation (Electron Ionization - EI).[9]

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each fragment, generating a mass spectrum that

provides a unique fragmentation pattern and allows for the determination of the molecular

weight.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a pure

liquid compound like 3-Cyclohexyl-1-propyne.
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Workflow for Spectroscopic Analysis of 3-Cyclohexyl-1-propyne
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Data Processing & Interpretation
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(3-Cyclohexyl-1-propyne)

Dissolve in
Deuterated Solvent

~10-50 mg
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Volatile Solvent

~1 drop in solvent

NMR Spectrometer
(¹H and ¹³C) FT-IR Spectrometer GC-MS System (EI)
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Chemical Shifts
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Spectrum Generation
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Functional Group ID

Mass Spectrum
(m/z vs. Intensity)
Molecular Weight

Fragmentation Pattern

Confirm Structure of
3-Cyclohexyl-1-propyne

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b099756?utm_src=pdf-body-img
https://www.benchchem.com/product/b099756?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

2. NMR Sample Preparation [nmr.chem.umn.edu]

3. benchchem.com [benchchem.com]

4. orgchemboulder.com [orgchemboulder.com]

5. orgchemboulder.com [orgchemboulder.com]

6. chem.libretexts.org [chem.libretexts.org]

7. agilent.com [agilent.com]

8. drawellanalytical.com [drawellanalytical.com]

9. chromatographyonline.com [chromatographyonline.com]

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-Cyclohexyl-1-
propyne: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099756#spectroscopic-data-for-3-cyclohexyl-1-
propyne-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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